Cas no 606-13-3 (Ethyl 2-amino-3-hydroxybenzoate)

Ethyl 2-amino-3-hydroxybenzoate structure
606-13-3 structure
商品名:Ethyl 2-amino-3-hydroxybenzoate
CAS番号:606-13-3
MF:C9H11NO3
メガワット:181.18854
CID:1091332
PubChem ID:14167647

Ethyl 2-amino-3-hydroxybenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-amino-3-hydroxybenzoate
    • Ethyl 3-hydroxyanthranilate
    • 606-13-3
    • SY361062
    • ethyl-3-hydroxyanthranilate
    • 2-AMINO-3-HYDROXYBENZOIC ACID ETHYL ESTER
    • Ethyl2-amino-3-hydroxybenzoate
    • RNWXEDHFXYFTNM-UHFFFAOYSA-N
    • MFCD11042847
    • 2-amino-3-hydroxy-benzoic acid ethyl ester
    • EN300-8088861
    • DTXSID70556827
    • DB-187250
    • AKOS006306028
    • SCHEMBL983755
    • G72432
    • インチ: InChI=1S/C9H11NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2,10H2,1H3
    • InChIKey: RNWXEDHFXYFTNM-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=C(C(=CC=C1)O)N

計算された属性

  • せいみつぶんしりょう: 181.07389321g/mol
  • どういたいしつりょう: 181.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.253±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 321.1±27.0 °C at 760 mmHg
  • フラッシュポイント: 198.6±31.5 °C
  • ようかいど: 微溶性(1.8 g/l)(25ºC)、

Ethyl 2-amino-3-hydroxybenzoate セキュリティ情報

Ethyl 2-amino-3-hydroxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B434463-100mg
Ethyl 2-Amino-3-hydroxybenzoate
606-13-3
100mg
$ 65.00 2022-06-07
Enamine
EN300-8088861-5.0g
ethyl 2-amino-3-hydroxybenzoate
606-13-3 95.0%
5.0g
$1240.0 2025-03-21
Alichem
A019095666-5g
Ethyl 2-amino-3-hydroxybenzoate
606-13-3 95%
5g
$828.12 2023-09-01
Aaron
AR01EASV-250mg
2-Amino-3-hydroxybenzoic acid ethyl ester
606-13-3 95%
250mg
$51.00 2025-02-13
Aaron
AR01EASV-5g
2-Amino-3-hydroxybenzoic acid ethyl ester
606-13-3 95%
5g
$473.00 2025-02-13
A2B Chem LLC
AX45699-250mg
Ethyl 2-amino-3-hydroxybenzoate
606-13-3 95%
250mg
$71.00 2024-04-19
Crysdot LLC
CD12056399-5g
Ethyl 2-amino-3-hydroxybenzoate
606-13-3 95+%
5g
$856 2024-07-24
Chemenu
CM155134-5g
ethyl 2-amino-3-hydroxybenzoate
606-13-3 95%
5g
$808 2022-12-31
Enamine
EN300-8088861-2.5g
ethyl 2-amino-3-hydroxybenzoate
606-13-3 95.0%
2.5g
$838.0 2025-03-21
Enamine
EN300-8088861-0.25g
ethyl 2-amino-3-hydroxybenzoate
606-13-3 95.0%
0.25g
$393.0 2025-03-21

Ethyl 2-amino-3-hydroxybenzoate 関連文献

  • 1. Stepwise construction of [Os6(CO)18(μ6-P)]–, a hexanuclear osmium cluster monoanion with trigonal-prismatic co-ordination for phosphorus: X-ray crystal structures of [Os6(μ-H)2(CO)20(MeCN)(μ3-PH)] and [PPh3Me][Os6(CO)18(μ6-P)]
    Stephen B. Colbran,Fernando J. Lahoz,Paul R. Raithby,Jack Lewis,Brian F. G. Johnson,Christine J. Cardin J. Chem. Soc. Dalton Trans. 1988 173
  • 2. Molecular helicity in inorganic complexes: double helical binuclear complexes of 2,2′ : 6′,2″ : 6″,2? : 6?,2a?—-quinquepyridine (L): crystal structures of [Cu2L2(O2CMe)][PF6]3·H2O and [Cu2L2][PF6]3·2MeCN
    Mark Barley,Edwin C. Constable,Stuart A. Corr,Roderick C. S. McQueen,Jennifer C. Nutkins,Michael D. Ward,Michael G. B. Drew J. Chem. Soc. Dalton Trans. 1988 2655
  • 3. Synthesis and crystal structures of the dimetal compounds [CoRh(CO)2(PPh3)(η4-C4Me4)(η5-C2B9H11)], [Rh2(CO)2(PPh3)2(η5-C2B9H11)], and [RhIrH(μ-σ : η5-C2B9H10)(CO)3(PPh3)2]
    José R. Fernandez,Gareth F. Helm,Judith A. K. Howard,Massimino U. Pilotti,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1990 1747

Ethyl 2-amino-3-hydroxybenzoateに関する追加情報

Ethyl 2-amino-3-hydroxybenzoate (CAS No. 606-13-3): A Comprehensive Overview

Ethyl 2-amino-3-hydroxybenzoate, with the chemical formula C9H9NO3 and CAS number 606-13-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, also known as Ethyl 2-amino-3-hydroxybenzoate, has garnered considerable attention due to its versatile applications in drug development, chemical synthesis, and biological research.

The structural framework of Ethyl 2-amino-3-hydroxybenzoate consists of a benzoate core substituted with both an amino group and a hydroxyl group. This unique configuration imparts remarkable reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both electron-donating and electron-withdrawing groups enhances its utility in constructing complex molecular architectures.

In recent years, Ethyl 2-amino-3-hydroxybenzoate has been extensively studied for its potential in the development of novel therapeutic agents. Its derivatives have shown promise in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The compound's ability to act as a precursor for more complex molecules has made it a cornerstone in medicinal chemistry research.

One of the most compelling aspects of Ethyl 2-amino-3-hydroxybenzoate is its role in the synthesis of biologically active heterocyclic compounds. Researchers have leveraged its structural features to develop new scaffolds that exhibit enhanced binding affinity and selectivity towards target enzymes and receptors. This has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

The pharmaceutical industry has been particularly interested in Ethyl 2-amino-3-hydroxybenzoate due to its potential as a building block for drug candidates targeting neurological disorders. Studies have indicated that derivatives of this compound may modulate neurotransmitter systems, offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its attractiveness as a pharmacological tool.

Beyond its pharmaceutical applications, Ethyl 2-amino-3-hydroxybenzoate also finds utility in chemical synthesis and material science. Its reactivity allows for the facile introduction of various functional groups, making it a versatile intermediate in organic synthesis. Additionally, researchers have explored its use in the development of advanced materials, such as conductive polymers and liquid crystals, where its structural properties contribute to enhanced material performance.

The environmental impact of Ethyl 2-amino-3-hydroxybenzoate has also been a subject of interest. Studies have examined its degradation pathways and ecological persistence, providing insights into its environmental footprint. Efforts are ongoing to develop sustainable synthetic routes that minimize waste and energy consumption while maintaining high yields of the compound.

In conclusion, Ethyl 2-amino-3-hydroxybenzoate (CAS No. 606-13-3) is a multifaceted compound with significant implications in pharmaceuticals, chemical synthesis, and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow even further.

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